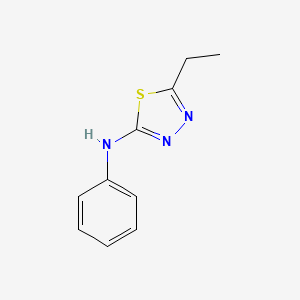
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide is a heterocyclic compound featuring an oxazole ring substituted with methyl groups at positions 4 and 5, and an acetamide group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride to form the oxazoline intermediate, which is then oxidized to the oxazole derivative. The final step involves the acylation of the oxazole with methylamine to yield N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield oxazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-dimethyloxazol-2-yl)-acetamide: Lacks the N-methyl group, which may affect its biological activity.
N-(4-methyl-5-phenyl-oxazol-2-yl)-N-methylacetamide: Substitution with a phenyl group instead of a methyl group at position 5, which can alter its chemical properties and reactivity.
N-(4,5-dimethyloxazol-2-yl)-N-ethylacetamide: Substitution with an ethyl group instead of a methyl group, potentially affecting its pharmacokinetics and pharmacodynamics.
Uniqueness
N-(4,5-dimethyloxazol-2-yl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups and the acetamide moiety provides a distinct chemical environment that can be exploited in various applications .
Propiedades
Número CAS |
57068-54-9 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)12-8(9-5)10(4)7(3)11/h1-4H3 |
Clave InChI |
WQGUCTZWZZAMQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)N(C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



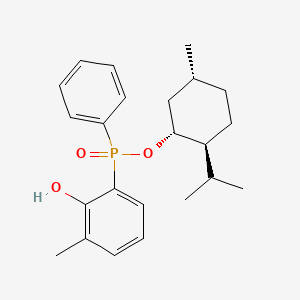
![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)


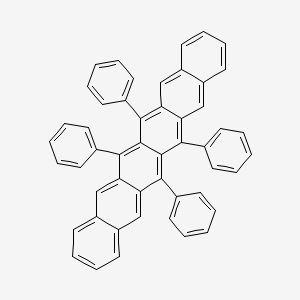
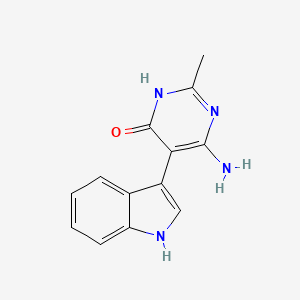
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

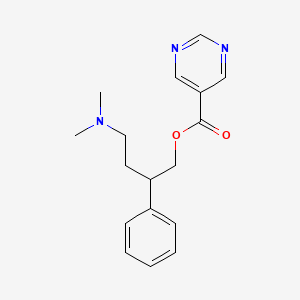
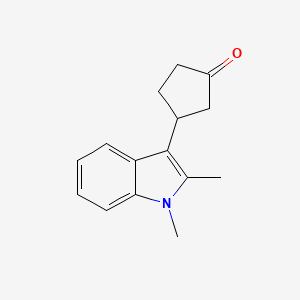
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
